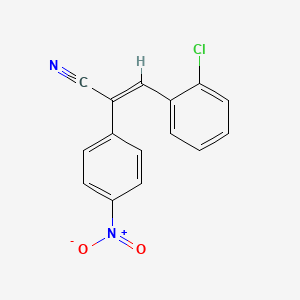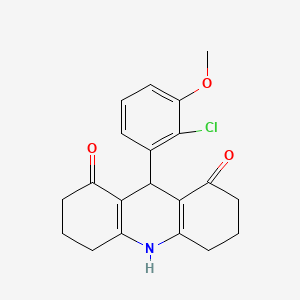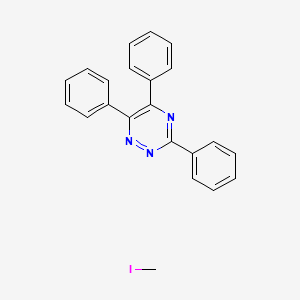![molecular formula C19H27N3O6 B11952795 methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate CAS No. 55260-11-2](/img/structure/B11952795.png)
methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER is a synthetic peptide derivative. It is often used in biochemical research due to its unique properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its specific sequence of amino acids and the presence of a carbobenzyloxy group, which provides stability and protection during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a carbobenzyloxy group. This is followed by the coupling of another glycine molecule and finally the addition of L-leucine. The methyl esterification of the carboxyl group is achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to produce the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed under hydrogenation conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) are commonly used.
Major Products
Hydrolysis: Produces CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE.
Deprotection: Produces GLYCYLGLYCYL-L-LEUCINE METHYL ESTER.
Coupling Reactions: Produces longer peptide chains with the desired sequence.
Aplicaciones Científicas De Investigación
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The carbobenzyloxy group provides stability, allowing the compound to reach its target site without degradation. Upon reaching the target, the ester bond can be hydrolyzed, releasing the active peptide.
Comparación Con Compuestos Similares
Similar Compounds
- CARBOBENZYLOXYGLYCYLGLYCYL-L-PHENYLALANINE METHYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-ALANINE METHYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-METHIONINE METHYL ESTER
Uniqueness
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER is unique due to the presence of L-leucine, which imparts specific hydrophobic properties and influences the overall conformation of the peptide. This makes it particularly useful in studies involving hydrophobic interactions and protein folding.
Propiedades
Número CAS |
55260-11-2 |
|---|---|
Fórmula molecular |
C19H27N3O6 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
methyl 4-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoate |
InChI |
InChI=1S/C19H27N3O6/c1-13(2)9-15(18(25)27-3)22-17(24)11-20-16(23)10-21-19(26)28-12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,20,23)(H,21,26)(H,22,24) |
Clave InChI |
OSHAKAAYZUJSRF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)OC)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



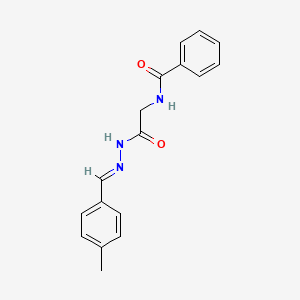

![N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)
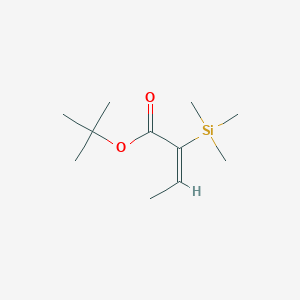


![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)

